Cas no 1378269-76-1 (2-azaspiro[4.4]nonane-3-carboxylic acid)
![2-azaspiro[4.4]nonane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1378269-76-1x500.png)
2-azaspiro[4.4]nonane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-azaspiro[4.4]nonane-3-carboxylic acid
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- インチ: 1S/C9H15NO2/c11-8(12)7-5-9(6-10-7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12)
- InChIKey: SRXRBNCPSVMKIE-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCCC2)CC(C(O)=O)N1
計算された属性
- せいみつぶんしりょう: 169.110278721g/mol
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 49.3Ų
2-azaspiro[4.4]nonane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378313-0.05g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 0.05g |
$707.0 | 2025-03-16 | |
Enamine | EN300-378313-1.0g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 1.0g |
$842.0 | 2025-03-16 | |
Enamine | EN300-378313-0.25g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 0.25g |
$774.0 | 2025-03-16 | |
Enamine | EN300-378313-5.0g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-16 | |
Enamine | EN300-378313-10.0g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-16 | |
Enamine | EN300-378313-0.1g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 0.1g |
$741.0 | 2025-03-16 | |
Enamine | EN300-378313-2.5g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-16 | |
Enamine | EN300-378313-0.5g |
2-azaspiro[4.4]nonane-3-carboxylic acid |
1378269-76-1 | 95.0% | 0.5g |
$809.0 | 2025-03-16 |
2-azaspiro[4.4]nonane-3-carboxylic acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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5. Back matter
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6. Book reviews
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-azaspiro[4.4]nonane-3-carboxylic acidに関する追加情報
2-Azaspiro[4.4]Nonane-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1378269-76-1, known as 2-azaspiro[4.4]nonane-3-carboxylic acid, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the spirocyclic class of molecules, characterized by two rings sharing a single atom, in this case, a nitrogen atom. The spiro structure of 2-azaspiro[4.4]nonane provides it with a rigid and compact geometry, which is often advantageous in drug design and material science applications.
Recent studies have highlighted the potential of 2-azaspiro[4.4]nonane-3-carboxylic acid as a building block for advanced materials and bioactive compounds. Its carboxylic acid functionality makes it highly versatile, enabling it to participate in various chemical reactions such as esterification, amidation, and conjugation with other molecules. These properties have led researchers to explore its applications in drug delivery systems, where its ability to form stable conjugates with therapeutic agents could enhance bioavailability and reduce side effects.
One of the most promising areas of research involving 2-azaspiro[4.4]nonane-3-carboxylic acid is its role in the development of peptidomimetic compounds. Spirocyclic structures are known for their ability to mimic the secondary structures of peptides while offering improved stability and reduced susceptibility to enzymatic degradation. This makes them ideal candidates for designing novel peptide-based drugs targeting complex biological systems.
Moreover, the synthesis of 2-azaspiro[4.4]nonane-3-carboxylic acid has been optimized through innovative methodologies that incorporate green chemistry principles. These advancements not only improve the efficiency of production but also align with global efforts to reduce environmental impact in chemical manufacturing.
In terms of biological activity, recent experiments have demonstrated that 2-azaspiro[4.4]nonane-3-carboxylic acid exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. While further research is needed to validate these findings, they suggest that this compound could serve as a lead molecule for developing therapeutic agents targeting such conditions.
The structural uniqueness of 2-azaspiro[4.4]nonane-3-carboxylic acid also makes it an interesting candidate for studying molecular recognition and self-assembling systems. Its spirocyclic architecture could potentially be exploited in the design of supramolecular assemblies with applications in sensing, catalysis, and nanotechnology.
In conclusion, 2-azaspiro[4.4]nonane-3-carboxylic acid represents a fascinating intersection of organic chemistry and biotechnology. With ongoing research uncovering new applications and properties, this compound continues to be a subject of interest for scientists across various disciplines.
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